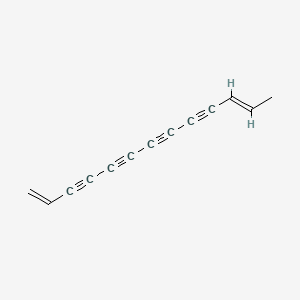
1,11-Tridecadiene-3,5,7,9-tetrayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Tridecadiene-3,5,7,9-tetrayne is an organic compound with the molecular formula C₁₃H₈. It belongs to the class of polyacetylenes, which are characterized by multiple carbon-carbon triple bonds. This compound is notable for its unique structure, which includes alternating double and triple bonds, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1,11-Tridecadiene-3,5,7,9-tetrayne typically involves the use of specific organic reactions that can introduce multiple triple bonds into the carbon chain. One common method involves the coupling of terminal alkynes using palladium-catalyzed reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,11-Tridecadiene-3,5,7,9-tetrayne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,11-Tridecadiene-3,5,7,9-tetrayne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in the field of biochemistry, particularly in understanding the interactions of polyacetylenes with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which 1,11-Tridecadiene-3,5,7,9-tetrayne exerts its effects involves its interaction with various molecular targets. The compound’s multiple triple bonds allow it to participate in a range of chemical reactions, including cycloaddition and polymerization. These reactions can lead to the formation of complex structures with unique properties. The pathways involved in these processes are still being studied, but they are believed to involve the activation of specific enzymes and the formation of reactive intermediates .
Comparison with Similar Compounds
1,11-Tridecadiene-3,5,7,9-tetrayne can be compared with other polyacetylenes, such as:
1,3-Tridecadiene-5,7,9,11-tetrayne: Similar in structure but with different positions of the double and triple bonds.
This compound (Z): A stereoisomer with a different spatial arrangement of the bonds.
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which gives it distinct chemical and physical properties compared to its isomers and other polyacetylenes .
Properties
CAS No. |
2345-16-6 |
|---|---|
Molecular Formula |
C13H8 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(11E)-trideca-1,11-dien-3,5,7,9-tetrayne |
InChI |
InChI=1S/C13H8/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
InChI Key |
KBEMPFYJJCTZIG-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C/C#CC#CC#CC#CC=C |
Canonical SMILES |
CC=CC#CC#CC#CC#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















